Ethyl 2-(6-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)acetate
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Overview
Description
Ethyl 2-(6-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)acetate is a heterocyclic compound with the molecular formula C13H14N2O3 and a molecular weight of 246.26 g/mol . This compound belongs to the class of quinoxaline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(6-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)acetate typically involves the condensation of 6-methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(6-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include various quinoxaline derivatives with altered functional groups, which can exhibit different biological activities .
Scientific Research Applications
Ethyl 2-(6-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its use as a lead compound for developing new therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(6-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways .
Comparison with Similar Compounds
- Ethyl 2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetate
- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Indole derivatives
Comparison: Ethyl 2-(6-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)acetate is unique due to its specific quinoxaline structure, which imparts distinct biological activities.
Properties
CAS No. |
6272-93-1 |
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Molecular Formula |
C13H14N2O3 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
ethyl 2-(6-methyl-3-oxo-4H-quinoxalin-2-yl)acetate |
InChI |
InChI=1S/C13H14N2O3/c1-3-18-12(16)7-11-13(17)15-10-6-8(2)4-5-9(10)14-11/h4-6H,3,7H2,1-2H3,(H,15,17) |
InChI Key |
MJTYCMFLRAGJAF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NC2=C(C=C(C=C2)C)NC1=O |
Origin of Product |
United States |
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